Sodium 4-chlorophenolate is a compound related to various chlorinated chemicals that have been extensively studied due to their widespread use and potential toxicological effects. While the provided data does not directly discuss Sodium 4-chlorophenolate, it does include studies on similar compounds such as Sodium chlorate (NaClO3) and Sodium 2-methyl-4-chlorophenoxyacetate (MCPA-Na), which can offer insights into the behavior of chlorinated phenolates in biological systems.
The studies on Sodium chlorate (NaClO3) reveal that it can induce oxidative stress in biological tissues, such as the intestine and kidney of rats. This oxidative stress is characterized by increased levels of malondialdehyde, enhanced carbonyl content, and reduced levels of total sulfhydryl groups and glutathione13. The oxidative damage leads to alterations in the activities of brush border membrane (BBM) enzymes, metabolic pathways, and the antioxidant defense system13. Additionally, NaClO3 has been shown to cause DNA damage and DNA-protein cross-linking, which can hamper the activities of proteins and enzymes involved in DNA repair, transcription, and replication4. Similarly, Sodium 2-methyl-4-chlorophenoxyacetate (MCPA-Na) has been studied for its effects on male reproductive organs, indicating potential impacts on spermatogenesis5.
Sodium chlorate is a byproduct of water disinfection processes and has been shown to alter brush border membrane enzymes and impair the antioxidant system in the rat intestine1. This suggests that while chlorate compounds are useful in water treatment, their byproducts can have detrimental effects on health, which is an important consideration for environmental and public health research.
Both Sodium chlorate and MCPA-Na are used as non-selective herbicides15. The studies indicate that these compounds can have toxic effects on non-target organisms, including mammals, which raises concerns about their use in agriculture and the potential for environmental contamination.
Sodium chlorite, a related compound, has been investigated for its anti-microbial properties and its ability to inhibit enzymatic browning in fresh-cut produce2. The mechanism involves the inactivation of polyphenol oxidase and the oxidative degradation of phenolic substrates2. This application is significant for the food industry, aiming to preserve the quality and extend the shelf life of produce.
The toxicological effects of these chlorinated compounds, such as renal toxicity and genotoxicity, are critical for understanding their impact on environmental health34. The studies provide evidence of the potential risks associated with exposure to these chemicals, which is valuable for regulatory agencies and public health policymakers.
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